molecular formula C9H12BrCl2N3 B6217593 (1R)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride CAS No. 2742623-40-9

(1R)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride

Cat. No.: B6217593
CAS No.: 2742623-40-9
M. Wt: 313.02 g/mol
InChI Key: PWGUZHZSXRZJEN-QYCVXMPOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a bromine atom attached to an imidazo[1,2-a]pyridine ring, which is further connected to an ethanamine group. The dihydrochloride form indicates the presence of two hydrochloride ions, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The bromination step introduces the bromine atom at the desired position on the ring. The final step involves the attachment of the ethanamine group, followed by the formation of the dihydrochloride salt to enhance solubility.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups, potentially modifying the compound’s activity.

    Substitution: The bromine atom on the imidazo[1,2-a]pyridine ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at the bromine position.

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of brominated imidazo[1,2-a]pyridine derivatives on biological systems. It may serve as a probe to investigate cellular pathways and mechanisms.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its solubility and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (1R)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The bromine atom and imidazo[1,2-a]pyridine ring are likely to play crucial roles in binding to these targets, potentially affecting cellular pathways and biological processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1R)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride apart from these similar compounds is its unique imidazo[1,2-a]pyridine core with a bromine atom, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

2742623-40-9

Molecular Formula

C9H12BrCl2N3

Molecular Weight

313.02 g/mol

IUPAC Name

(1R)-1-(6-bromoimidazo[1,2-a]pyridin-2-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C9H10BrN3.2ClH/c1-6(11)8-5-13-4-7(10)2-3-9(13)12-8;;/h2-6H,11H2,1H3;2*1H/t6-;;/m1../s1

InChI Key

PWGUZHZSXRZJEN-QYCVXMPOSA-N

Isomeric SMILES

C[C@H](C1=CN2C=C(C=CC2=N1)Br)N.Cl.Cl

Canonical SMILES

CC(C1=CN2C=C(C=CC2=N1)Br)N.Cl.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.